molecular formula C22H29N5O2 B12421152 PptT-IN-2

PptT-IN-2

Cat. No.: B12421152
M. Wt: 395.5 g/mol
InChI Key: DABSOWXLJGXEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PptT-IN-2, also known as compound 5k, is a highly effective inhibitor of phosphopantetheinyl phosphoryl transferase (PptT). This enzyme is crucial for synthesizing cellular lipids and virulence factors in Mycobacterium tuberculosis. This compound has shown great promise for further investigations into tuberculosis research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PptT-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure consistent quality and yield. The specific details of industrial production methods are not publicly available .

Chemical Reactions Analysis

Types of Reactions

PptT-IN-2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

PptT-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of phosphopantetheinyl phosphoryl transferase and its role in lipid biosynthesis.

    Biology: Investigated for its effects on Mycobacterium tuberculosis and its potential as a therapeutic agent for tuberculosis.

    Medicine: Explored for its potential use in developing new treatments for tuberculosis and other bacterial infections.

Mechanism of Action

PptT-IN-2 exerts its effects by inhibiting the enzyme phosphopantetheinyl phosphoryl transferase. This enzyme is essential for the biosynthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the production of these crucial components, leading to the inhibition of bacterial growth and virulence .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PptT-IN-2 include other inhibitors of phosphopantetheinyl phosphoryl transferase, such as:

Uniqueness

This compound is unique due to its high potency and specificity for phosphopantetheinyl phosphoryl transferase. Its effectiveness in inhibiting this enzyme at low concentrations makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-benzyl-3,5-diethyl-4-[(N'-ethylcarbamimidoyl)carbamoylamino]benzamide

InChI

InChI=1S/C22H29N5O2/c1-4-16-12-18(20(28)25-14-15-10-8-7-9-11-15)13-17(5-2)19(16)26-22(29)27-21(23)24-6-3/h7-13H,4-6,14H2,1-3H3,(H,25,28)(H4,23,24,26,27,29)

InChI Key

DABSOWXLJGXEPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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